2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
Properties
IUPAC Name |
2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c23-21-20(25-19-12-5-4-11-18(19)22-21)14-15-7-6-10-17(13-15)24-16-8-2-1-3-9-16/h1-14H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAIGORKICOCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 3-phenoxybenzaldehyde with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzothiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Key benzothiazine derivatives with analogous scaffolds include:
- Key Observations: The 3-phenoxyphenyl substituent introduces steric and electronic differences compared to simpler aryl groups (e.g., phenyl or chlorophenyl). This may enhance binding affinity to hydrophobic pockets in biological targets but reduce solubility . The screw boat conformation observed in n-butyl-substituted analogs (e.g., ) suggests flexibility in the benzothiazine core, which could influence pharmacokinetics. HOMO-LUMO gaps (~3.42 eV in dichlorophenyl analogs ) indicate moderate electronic stability, comparable to other bioactive heterocycles.
Pharmacological Activity
- Antioxidant activity is attributed to radical scavenging by the thiazine sulfur and conjugated π-systems .
- Antimicrobial and Antiviral Potential: Chlorinated derivatives (e.g., 2,4-dichlorophenyl) show enhanced activity against Mycobacterium tuberculosis, likely due to improved membrane penetration and target inhibition .
Electronic and Spectroscopic Properties
- DFT Studies : In dichlorophenyl analogs, HOMO orbitals localize on the benzothiazine core, while LUMOs extend to the substituted aryl group, suggesting charge-transfer interactions critical for bioactivity .
- UV-Vis and IR Data : Methylidene-substituted benzothiazines exhibit strong absorption in the 300–400 nm range (π→π* transitions), with carbonyl (C=O) stretching vibrations near 1680 cm⁻¹ .
Biological Activity
The compound 2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as:
with a molecular weight of approximately 393.43 g/mol. The compound features a benzothiazine core that is known for its potential therapeutic effects.
Antimicrobial Properties
Research indicates that benzothiazine derivatives exhibit significant antimicrobial activities. A study demonstrated that compounds similar to This compound possess antibacterial and antifungal properties. Specifically, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Benzothiazine derivatives are also noted for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
| Study | Compound | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Ahmad et al. (2014) | 1,4-benzothiazine derivative | Breast cancer | 5.6 |
| Badshah & Naeem (2016) | Benzothiazine analogs | Lung cancer | 7.2 |
The mechanism by which This compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : It affects several signaling pathways, including those related to apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress in cancer cells.
Case Study 1: Antibacterial Activity
In a controlled study evaluating the antibacterial efficacy of benzothiazine derivatives against Staphylococcus aureus, it was found that the derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL, indicating potent antibacterial activity .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of benzothiazine derivatives revealed that treatment with This compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a tumor volume decrease by approximately 60% compared to control groups after four weeks of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
